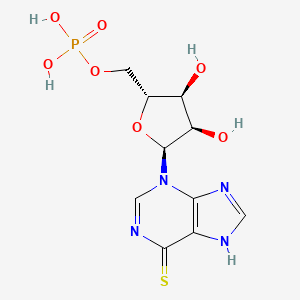
Thiopurinol ribonucleoside monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiopurinol ribonucleoside monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C10H13N4O7PS and its molecular weight is 364.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inflammatory Bowel Disease (IBD)
Thiopurinol ribonucleoside monophosphate plays a pivotal role in the treatment of inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. It is often used in conjunction with other immunosuppressants to enhance therapeutic efficacy while minimizing steroid use.
- Combination Therapy : Studies have shown that combining thiopurines with anti-TNF agents like infliximab significantly improves patient outcomes in terms of remission rates and mucosal healing .
| Study | Treatment Regimen | Remission Rate |
|---|---|---|
| D’Haens et al., 2008 | Anti-TNF + Azathioprine | 60% |
| Colombel et al., 2010 | Infliximab + Azathioprine | Superior to monotherapy |
Acute Lymphoblastic Leukemia
This compound is also utilized in the treatment of acute lymphoblastic leukemia. Its ability to inhibit DNA synthesis is crucial in targeting rapidly dividing cancer cells.
- Cytotoxicity Mechanism : The incorporation of thioguanosine triphosphate into RNA affects protein synthesis and contributes to the cytotoxic effects observed in leukemic cells .
Organ Transplantation
In organ transplantation, thiopurines are employed as immunosuppressants to prevent graft rejection. This compound aids in reducing the immune response against transplanted tissues.
Case Study 1: Efficacy in IBD Patients
A study involving patients with Crohn's disease demonstrated that those receiving a combination of thiopurines and anti-TNF therapy had significantly higher infliximab levels and lower antibody formation against infliximab compared to those on monotherapy . This highlights the synergistic effect of thiopurines in enhancing the efficacy of biologic therapies.
Case Study 2: Safety Profile in Cancer Treatment
In patients treated for acute lymphoblastic leukemia using thiopurines, monitoring thiopurine metabolites revealed a correlation between metabolite levels and treatment outcomes. Higher levels of 6-thioguanine nucleotides were associated with improved response rates but also necessitated careful monitoring due to potential toxicity .
Eigenschaften
CAS-Nummer |
81944-82-3 |
|---|---|
Molekularformel |
C10H13N4O7PS |
Molekulargewicht |
364.27 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S)-3,4-dihydroxy-5-(6-sulfanylidene-7H-purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-9(23)5-8(14)12-2-11-5/h2-4,6-7,10,15-16H,1H2,(H,11,12)(H2,17,18,19)/t4-,6-,7-,10+/m1/s1 |
InChI-Schlüssel |
SNTOQDWYLLHKHP-CRKDRTNXSA-N |
SMILES |
C1=NC2=C(N1)C(=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Isomerische SMILES |
C1=NC2=C(N1)C(=S)N=CN2[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1=NC2=C(N1)C(=S)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Key on ui other cas no. |
81944-82-3 |
Synonyme |
thiopurinol ribonucleoside monophosphate TPPR-MP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















